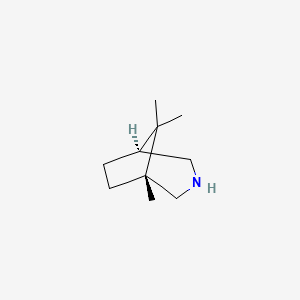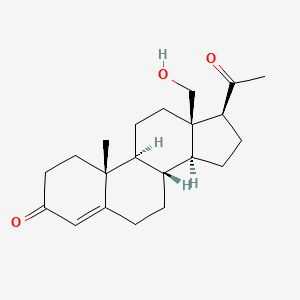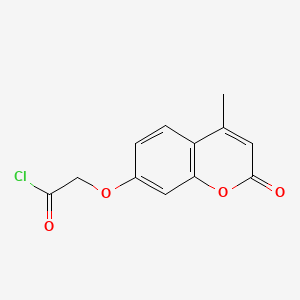
7-(Chlorocarbonylmethoxy)-4-methylcoumarin
Overview
Description
7-(Chlorocarbonylmethoxy)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. This particular compound is characterized by the presence of a chlorocarbonylmethoxy group attached to the 7th position of the coumarin ring and a methyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin typically involves the following steps:
Starting Material: The synthesis begins with 4-methylcoumarin as the starting material.
Chlorocarbonylation: The 7th position of the coumarin ring is chlorocarbonylated using phosgene (carbonyl chloride) in the presence of a base such as pyridine. This reaction introduces the chlorocarbonyl group.
Methoxylation: The chlorocarbonyl group is then reacted with methanol in the presence of a base to form the chlorocarbonylmethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Handling large quantities of phosgene and methanol under controlled conditions.
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient and consistent production.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-(Chlorocarbonylmethoxy)-4-methylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted coumarin derivatives.
Hydrolysis: Formation of 7-(hydroxymethoxy)-4-methylcoumarin.
Reduction: Formation of 7-(hydroxymethyl)-4-methylcoumarin.
Scientific Research Applications
7-(Chlorocarbonylmethoxy)-4-methylcoumarin has several scientific research applications:
Fluorescent Probes: Used as a fluorescent probe in biochemical assays due to its strong fluorescence properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of bioactive compounds.
Biological Studies: Employed in studies related to enzyme inhibition and interaction with biological macromolecules.
Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin involves its interaction with biological targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Fluorescence: Its strong fluorescence allows it to be used as a marker in various biological assays, helping to track and visualize biological processes.
Comparison with Similar Compounds
Similar Compounds
7-(Hydroxymethoxy)-4-methylcoumarin: Similar structure but with a hydroxymethoxy group instead of a chlorocarbonylmethoxy group.
7-(Methoxycarbonylmethoxy)-4-methylcoumarin: Contains a methoxycarbonylmethoxy group instead of a chlorocarbonylmethoxy group.
4-Methylcoumarin: The parent compound without any substitutions at the 7th position.
Uniqueness
7-(Chlorocarbonylmethoxy)-4-methylcoumarin is unique due to the presence of the chlorocarbonylmethoxy group, which imparts distinct chemical reactivity and biological properties compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxyacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-7-4-12(15)17-10-5-8(2-3-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSWCAAFHPVFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238571 | |
| Record name | 7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91454-65-8 | |
| Record name | 7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091454658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


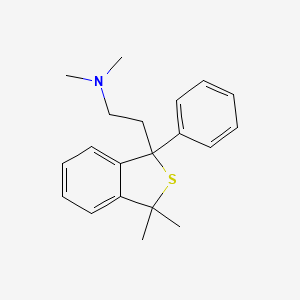
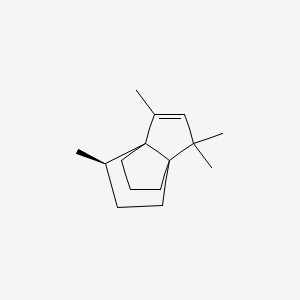
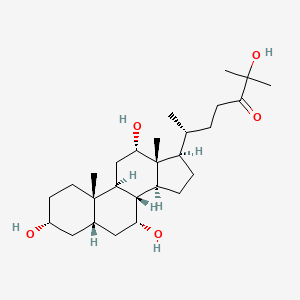
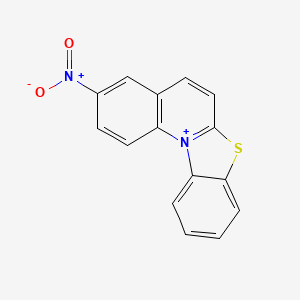
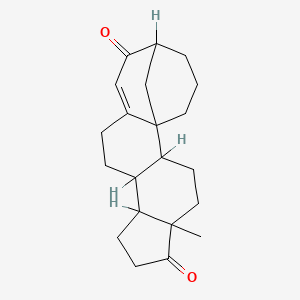
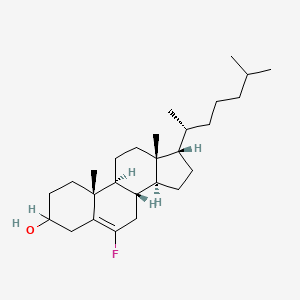
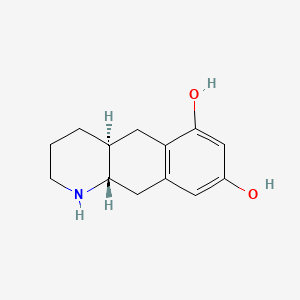
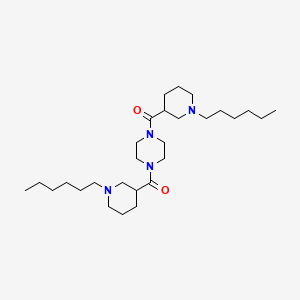
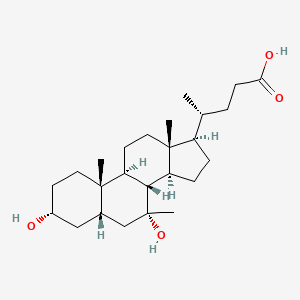
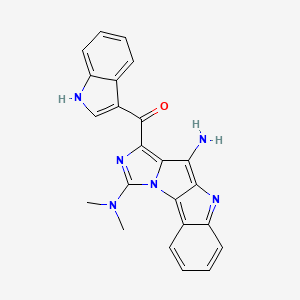

![1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1206263.png)
